
3-Hydroxy-2-iodo-5,5-dimethylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-iodo-5,5-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C₈H₁₁IO₂ and a molecular weight of 266.08 g/mol . This compound is characterized by the presence of a hydroxyl group, an iodine atom, and a dimethyl-substituted cyclohexenone ring. It is primarily used in research and development settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
The synthesis of 3-Hydroxy-2-iodo-5,5-dimethylcyclohex-2-en-1-one typically involves the iodination of 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the cyclohexenone ring
Analyse Chemischer Reaktionen
3-Hydroxy-2-iodo-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-iodo-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-iodo-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and proteins. The hydroxyl group and iodine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-2-iodo-5,5-dimethylcyclohex-2-en-1-one can be compared with other similar compounds, such as:
3-Hydroxy-5,5-dimethylcyclohex-2-en-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2,2′-(Phenylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one):
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C8H11IO2 |
|---|---|
Molekulargewicht |
266.08 g/mol |
IUPAC-Name |
3-hydroxy-2-iodo-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H11IO2/c1-8(2)3-5(10)7(9)6(11)4-8/h10H,3-4H2,1-2H3 |
InChI-Schlüssel |
AFDMFHFKJXLZRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=C(C(=O)C1)I)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


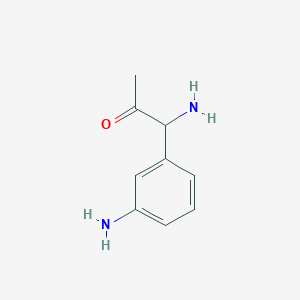
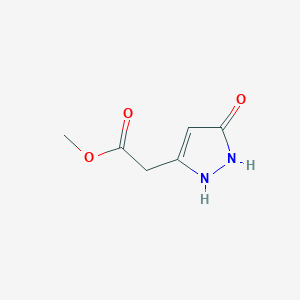
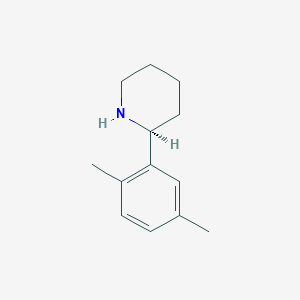
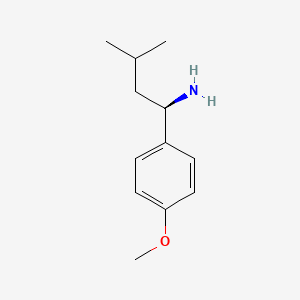
![(R)-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B13042889.png)
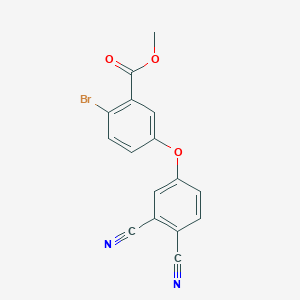
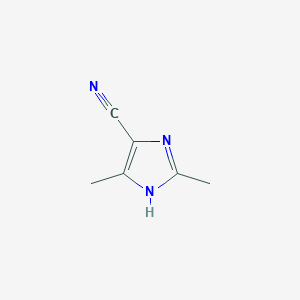

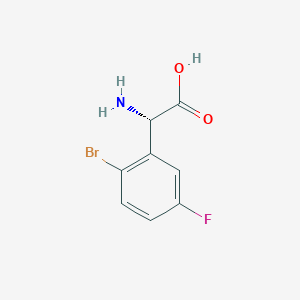

![Cis-Tert-Butyl 2-(Aminomethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate Oxalate](/img/structure/B13042934.png)
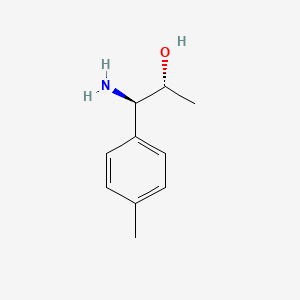
![(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine](/img/structure/B13042944.png)
![N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13042948.png)
